

chemical properties of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B045589

[Get Quote](#)

An In-depth Technical Guide to **5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile**: Properties, Synthesis, and Applications

Introduction

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6) is a heterocyclic compound that has emerged as a cornerstone intermediate in contemporary medicinal chemistry.^{[1][2]} Its unique molecular architecture, featuring a pyrazole core, an amino group, a carbonitrile moiety, and a phenoxyphenyl substituent, provides a versatile scaffold for the development of targeted therapeutics.^[1] This guide offers a comprehensive technical overview of its chemical properties, synthetic methodologies, and critical role in the synthesis of advanced pharmaceutical agents, particularly Bruton's tyrosine kinase (BTK) inhibitors used in oncology.^{[1][3]} The pyrazole nucleus itself is a "privileged structure" in drug discovery, known for its ability to serve as a bioisostere for aromatic rings, thereby enhancing physicochemical properties and pharmacological effects.^{[4][5]} This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this pivotal molecule.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in synthesis and drug design. **5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile** is typically a light yellow to off-white powder.^[2] Its solubility profile, characterized by low aqueous

solubility but slight solubility in solvents like DMSO, is a key consideration for reaction conditions and formulation development.[\[6\]](#)[\[7\]](#)

Table 1: Physicochemical Properties of **5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile**

Property	Value	Source(s)
CAS Number	330792-70-6	[1] [2]
Molecular Formula	C ₁₆ H ₁₂ N ₄ O	[6] [8] [9]
Molecular Weight	276.29 g/mol	[1] [6] [8]
Appearance	Light yellow to off-white powder	[2]
Boiling Point	585.3°C at 760 mmHg	[8]
Density	1.37 g/cm ³	
Solubility	DMSO (Slightly), Water (Practically Insoluble)	[6] [7]
LogP	3.25298	
Predicted pKa	10.83 ± 0.50	[7]
Storage Conditions	Store in a cool, dry, dark place under an inert atmosphere.	[7] [10]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The key functional groups of the molecule give rise to distinct and predictable signals.

- Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected around 2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.[\[1\]](#) Additionally, characteristic stretches for the N-H bonds of the primary amine (NH₂) will appear in the region of 3200-3400 cm⁻¹.[\[1\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: In ^1H NMR, the two protons of the amino group are expected to appear as a broad singlet.^[1] The aromatic protons of the phenoxyphenyl group will produce a series of multiplets in the aromatic region of the spectrum. The NH proton of the pyrazole ring may also be observable, though its signal can be broad and exchangeable.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight measurement.^[1] Fragmentation patterns can further corroborate the proposed structure.
- X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray analysis provides precise bond lengths and dihedral angles, confirming the spatial arrangement of the phenoxyphenyl moiety relative to the pyrazole plane.^[1]

Caption: Chemical structure of the topic compound.

**Part 2: Synthesis and Reactivity

Core Synthesis: Cyclocondensation

The primary and most efficient method for constructing the 5-aminopyrazole-4-carbonitrile core is through a cyclocondensation reaction.^[1] This approach is favored due to the high availability of the starting materials and the thermodynamic stability of the resulting aromatic pyrazole ring. The reaction typically involves the condensation of a β -ketonitrile precursor with a hydrazine derivative.^[1]

The causality behind this choice is rooted in fundamental organic chemistry: the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by an intramolecular cyclization and dehydration, provides a direct and high-yielding path to the heterocyclic system. Modern advancements focus on green chemistry principles, employing catalysts like guar gum or utilizing solvent-free grinding methods to improve efficiency and reduce environmental impact.^[1]



[Click to download full resolution via product page](#)

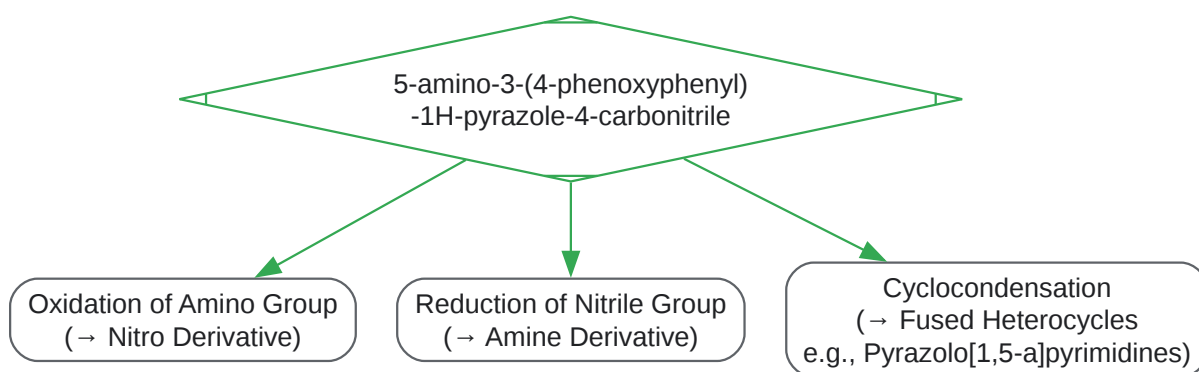
Caption: General workflow for synthesis via cyclocondensation.

Chemical Reactivity and Derivatization

The molecule possesses several reactive sites that are crucial for its role as a synthetic intermediate:

- **Amino Group (C5-NH₂):** This group can undergo oxidation to form nitro derivatives or can act as a nucleophile in condensation reactions.^[1] Its primary utility is as a key handle for building fused ring systems.
- **Carbonitrile Group (C4-CN):** The nitrile can be reduced to a primary amine, providing another point for derivatization, or hydrolyzed to a carboxylic acid.^[1]
- **Phenoxyphenyl Group:** While generally stable, this group can be subjected to electrophilic substitution under specific conditions.^[1] More importantly, it serves as a critical pharmacophoric element for binding to target proteins.^[1]

The most significant reaction pathway involves the condensation of the C5-amino group and the C4-nitrile with other reagents to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.^[11] This specific reactivity is exploited in the synthesis of kinase inhibitors.



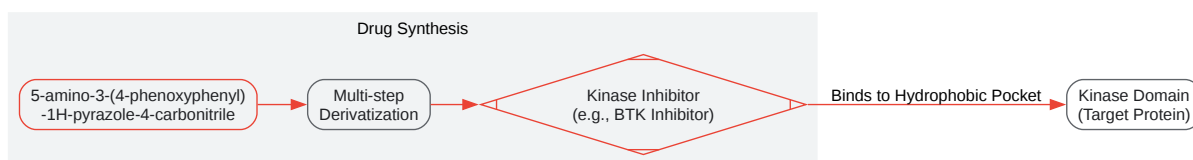
[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of the title compound.

Part 3: The Pyrazole Core in Drug Discovery

The pyrazole ring is not merely a structural component; it is a functional motif with significant advantages in medicinal chemistry. It is considered a bioisostere of a phenyl ring, meaning it can replace a benzene ring in a drug molecule while maintaining or improving biological activity.^[4] This substitution often leads to enhanced physicochemical properties, such as improved solubility and metabolic stability, and can introduce valuable hydrogen bonding capabilities.^[4]

The title compound's value is exemplified by its role as a key intermediate in the synthesis of BTK inhibitors like Ibrutinib and Zanubrutinib.^{[1][3]} In this context, the 4-phenoxyphenyl group at the C3 position is strategically important, as it is known to enhance binding to hydrophobic pockets within kinase domains, a critical interaction for achieving high-potency inhibition.^[1] The 5-amino group serves as the anchor point for constructing the rest of the inhibitor molecule, which ultimately binds to the target enzyme.



[Click to download full resolution via product page](#)

Caption: Role as an intermediate in kinase inhibitor synthesis.

Part 4: Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt them based on available laboratory equipment and safety guidelines.

Protocol 1: Synthesis via Cyclocondensation

This protocol describes a common method for synthesizing the title compound. It represents a self-validating system where successful synthesis is confirmed by the isolation of a product with

the expected physical and spectroscopic properties as outlined in Part 1.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(methoxy(4-phenoxyphenyl)methylene)propanedinitrile (1 equivalent) with ethanol to form a slurry.
- **Addition of Hydrazine:** Add hydrazine hydrate (approx. 1.5 equivalents) to the slurry dropwise at room temperature. The choice of hydrazine hydrate is causal; it is a potent nucleophile necessary for initiating the cyclization cascade.
- **Reaction:** Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Isolation:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
- **Purification:** Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield a light yellow to off-white crystalline solid.^[12]
- **Validation:** Dry the purified product under vacuum. Confirm its identity and purity using the spectroscopic methods detailed below (Protocol 2) and by measuring its melting point.

Protocol 2: Spectroscopic Characterization and Validation

This protocol ensures the integrity of the synthesized material. A positive match between the experimental data and the known spectroscopic profile validates the synthetic outcome.

- **Infrared (IR) Spectroscopy:**
 - Prepare a sample (e.g., using a KBr pellet).
 - Acquire the IR spectrum.

- Validation Check: Confirm the presence of a sharp peak around 2240 cm^{-1} ($\text{C}\equiv\text{N}$) and broad peaks in the $3200\text{--}3400\text{ cm}^{-1}$ region (NH_2).^[1] The absence of a strong carbonyl ($\text{C}=\text{O}$) peak from the β -ketonitrile starting material indicates the reaction has gone to completion.
- ^1H NMR Spectroscopy:
 - Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d_6).
 - Acquire the ^1H NMR spectrum.
 - Validation Check: Analyze the spectrum for the expected signals: a broad singlet for the NH_2 protons, aromatic signals corresponding to the 9 protons of the phenoxyphenyl group, and potentially a broad signal for the pyrazole NH proton. The integration of these signals should match the number of protons in the structure.
- High-Resolution Mass Spectrometry (HRMS):
 - Prepare a dilute solution of the sample.
 - Acquire the HRMS data.
 - Validation Check: The measured mass should match the calculated exact mass of $\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}$ (276.1011) within a narrow tolerance (e.g., $\pm 5\text{ ppm}$), confirming the elemental formula.

Conclusion

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is more than a simple chemical intermediate; it is a testament to the power of heterocyclic scaffolds in modern drug discovery. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block. The strategic incorporation of the pyrazole core and the phenoxyphenyl moiety provides a potent combination for targeting complex biological systems, most notably in the development of life-saving kinase inhibitors for cancer therapy. A thorough understanding of its technical profile is therefore essential for any scientist or researcher working at the forefront of pharmaceutical development.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]
- 3. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-3-(4-Phenoxyphenyl)-1H-Pyrazole-4-Carbonitrile Detailed Information, Chemical Properties, Uses & Safety Data | Trusted China Manufacturer & Supplier [nj-finechem.com]
- 7. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile manufacturers and suppliers in india [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. molkem.com [molkem.com]
- 10. High Quality Ibrutinib Intermediate 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [chemical properties of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045589#chemical-properties-of-5-amino-3-4-phenoxyphenyl-1h-pyrazole-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com